molecular formula C17H18N4O2 B3160379 Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate CAS No. 866040-85-9

Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate

Cat. No. B3160379
CAS RN: 866040-85-9
M. Wt: 310.35 g/mol
InChI Key: NAGKKTHESZELNH-UHFFFAOYSA-N
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Description

Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate is a chemical compound with the CAS Number: 866040-85-9 . It has a molecular weight of 310.36 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N4O2/c1-2-23-17(22)15-5-7-21(8-6-15)16-4-3-13(12-20-16)9-14(10-18)11-19/h3-4,9,12,15H,2,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C17H18N4O2 .

Mechanism of Action

DCVC inhibits the activity of NADPH oxidase by binding to the enzyme's active site. NADPH oxidase is responsible for the production of Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate in cells, which can lead to oxidative stress and cellular damage. By inhibiting NADPH oxidase, DCVC reduces the amount of this compound produced by cells, which can have a variety of beneficial effects.
Biochemical and Physiological Effects:
The inhibition of NADPH oxidase by DCVC has been shown to have a variety of biochemical and physiological effects. These effects include a reduction in this compound production, a decrease in oxidative stress-induced damage, and an inhibition of inflammatory signaling pathways. DCVC has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCVC in lab experiments is its ability to selectively inhibit NADPH oxidase, without affecting other cellular processes. This allows researchers to study the specific effects of NADPH oxidase inhibition in cells. However, one limitation of using DCVC is its potential toxicity. DCVC has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DCVC. One area of interest is the development of more potent and selective NADPH oxidase inhibitors, which could have even greater therapeutic potential. Additionally, the use of DCVC in combination with other drugs or therapies could be investigated as a potential treatment for a variety of diseases. Finally, further research is needed to fully understand the mechanisms by which DCVC exerts its effects, which could lead to the development of new therapeutic targets.

Scientific Research Applications

DCVC has been used in a variety of scientific research applications, including studies on oxidative stress, inflammation, and cancer. The inhibition of NADPH oxidase by DCVC has been shown to reduce Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate production in cells, which can have a protective effect against oxidative stress-induced damage. DCVC has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, DCVC has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram with the signal word "Warning" . The hazard codes are H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

properties

IUPAC Name

ethyl 1-[5-(2,2-dicyanoethenyl)pyridin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-23-17(22)15-5-7-21(8-6-15)16-4-3-13(12-20-16)9-14(10-18)11-19/h3-4,9,12,15H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGKKTHESZELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159801
Record name Ethyl 1-[5-(2,2-dicyanoethenyl)-2-pyridinyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866040-85-9
Record name Ethyl 1-[5-(2,2-dicyanoethenyl)-2-pyridinyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[5-(2,2-dicyanoethenyl)-2-pyridinyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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